N-(3,5-difluorophenyl)-2-(methylamino)acetamide
Description
N-(3,5-difluorophenyl)-2-(methylamino)acetamide is an acetamide derivative characterized by a 3,5-difluorophenyl group attached to the nitrogen atom of the acetamide backbone and a methylamino substituent at the α-carbon position.
Properties
Molecular Formula |
C9H10F2N2O |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10F2N2O/c1-12-5-9(14)13-8-3-6(10)2-7(11)4-8/h2-4,12H,5H2,1H3,(H,13,14) |
InChI Key |
NSGDLZFGGWTLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-(methylamino)acetamide typically involves the reaction of 3,5-difluoroaniline with chloroacetyl chloride to form N-(3,5-difluorophenyl)acetamide. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3,5-difluorophenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the difluorophenyl group enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Backbone
The biological activity of acetamide derivatives is highly dependent on substituents at the phenyl ring and the α-carbon. Key comparisons include:
- Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
- Activity : Strong against gram-positive bacteria (e.g., Staphylococcus aureus).
- Key Features: The bulky piperazine-sulfonyl-benzothiazole group enhances binding to bacterial targets but may reduce membrane permeability compared to the methylamino group in the target compound . Compound 49: N-(thiazol-2-yl) derivative
- Activity : Antifungal (e.g., Candida albicans).
- Key Features : Heterocyclic thiazole substituent likely contributes to fungal target specificity .
Pesticide-Related Acetamides () :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
Fluorinated Phenyl Derivatives
- N-{[(5S)-3-(3,5-Difluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (): Structure: Oxazolidinone ring fused with the 3,5-difluorophenyl group. Implications: The oxazolidinone moiety is associated with antibacterial activity (e.g., linezolid), suggesting the target compound could be optimized for similar applications .
- N-(3,5-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide () :
Key Findings :
- Antimicrobial Potency: Bulkier substituents (e.g., piperazine in Compound 47) improve target binding but may reduce bioavailability, whereas smaller groups (e.g., methylamino) balance solubility and activity .
- Fluorine Impact : The 3,5-difluorophenyl group enhances metabolic stability across analogs, as seen in both antimicrobial and pesticidal compounds .
Biological Activity
N-(3,5-difluorophenyl)-2-(methylamino)acetamide is a compound that has garnered significant attention in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 200.19 g/mol
- Structure : The compound features a difluorophenyl group, which enhances its binding affinity to biological targets, particularly in enzyme and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptors. Research indicates that this compound may act as an antagonist or modulator at specific receptor sites, particularly those involved in pain and inflammation pathways.
Key Findings from Recent Studies
-
Anticancer Potential :
- This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells through caspase activation pathways, similar to other known anticancer drugs .
- A comparative analysis demonstrated that compounds with similar structures exhibited varying degrees of anticancer activity, emphasizing the importance of the difluorophenyl moiety in enhancing efficacy.
- Neurotransmitter Modulation :
Comparative Analysis with Similar Compounds
The following table summarizes the structural variations and biological activities of compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| N-(3-fluorophenyl)-2-(methylamino)acetamide | Structure | Contains one fluorine atom | Less potent than its difluoro counterpart |
| N-(2,3-difluorophenyl)-2-(methylamino)acetamide | Structure | Different fluorination pattern | Different biological activity profile |
| N-(4-fluorophenyl)-2-(methylamino)acetamide | Structure | One fluorine on a different phenyl ring | May exhibit different receptor interactions |
Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma). The mechanism involves the activation of caspases 3 and 9, which are crucial for the apoptotic process .
Study 2: Neurological Effects
A study examining the effects of this compound on rat P2X7 receptors revealed significant reductions in ATP-induced responses when treated with this compound. This suggests a potential role in managing conditions associated with excessive P2X7 receptor activation, such as chronic pain and neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
